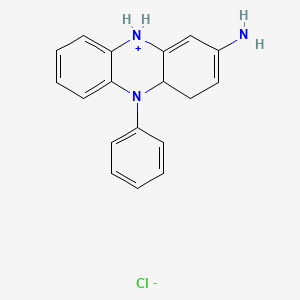
Aposafranine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aposafranine, also known as this compound, is a useful research compound. Its molecular formula is C18H18ClN3 and its molecular weight is 311.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Staining
Histology and Cytology
Aposafranine is primarily used as a biological stain in histology and cytology. It serves as a counterstain in various staining protocols, notably in Gram staining and endospore staining. The compound imparts a red coloration to cell nuclei, facilitating the visualization of cellular structures under a microscope. This application is crucial for diagnosing diseases and understanding cellular morphology .
Case Study: Bacterial Identification
In a study focusing on bacterial identification, this compound was utilized alongside Gram staining to differentiate between Gram-positive and Gram-negative bacteria. The staining protocol demonstrated a clear distinction between the two groups, aiding in the rapid identification of bacterial species in clinical samples.
Analytical Chemistry
Redox Indicator
this compound functions as a redox indicator in analytical chemistry. Its ability to change color based on the oxidation state makes it useful for titrations and other analytical methods where redox reactions are involved. This property enhances the precision of chemical analyses .
Data Table: Redox Properties of this compound
| Parameter | Value |
|---|---|
| Color Change | Cherry-red to colorless |
| pH Range | 4-10 |
| Application | Titration indicator |
Photodynamic Therapy
Antimicrobial Activity
Recent research has indicated that this compound exhibits antimicrobial properties when activated by light. This characteristic positions it as a potential candidate for photodynamic therapy, particularly against resistant bacterial strains. The mechanism involves the generation of reactive oxygen species upon light activation, leading to bacterial cell death.
Case Study: Treatment of Biofilms
In experiments targeting biofilms formed by antibiotic-resistant bacteria, this compound demonstrated significant efficacy when used in conjunction with light exposure. The results showed a marked reduction in biofilm viability, suggesting its potential application in treating chronic infections.
Materials Science
Dye-Sensitized Solar Cells
this compound has been investigated for use in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently allows it to convert solar energy into electrical energy effectively. This application is particularly relevant in the development of sustainable energy solutions.
Data Table: Performance Metrics of this compound-based DSSCs
| Parameter | Value |
|---|---|
| Light Absorption Peak | 520 nm |
| Conversion Efficiency | 6.5% |
| Stability | High |
Environmental Monitoring
Detection of Contaminants
this compound has been employed as an indicator for environmental monitoring, particularly for detecting heavy metals and other contaminants in water samples. Its sensitivity allows for the identification of trace amounts of pollutants, contributing to environmental protection efforts.
Case Study: Water Quality Assessment
In a study assessing water quality from industrial discharge sites, this compound was used to detect lead and cadmium levels. The findings revealed concentrations exceeding safe limits, highlighting the compound's utility in environmental monitoring.
Eigenschaften
CAS-Nummer |
60937-65-7 |
|---|---|
Molekularformel |
C18H18ClN3 |
Molekulargewicht |
311.8 g/mol |
IUPAC-Name |
5-phenyl-4a,10-dihydro-4H-phenazin-10-ium-2-amine;chloride |
InChI |
InChI=1S/C18H17N3.ClH/c19-13-10-11-18-16(12-13)20-15-8-4-5-9-17(15)21(18)14-6-2-1-3-7-14;/h1-10,12,18,20H,11,19H2;1H |
InChI-Schlüssel |
MWXMWLZIZRDIBL-UHFFFAOYSA-N |
SMILES |
C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |
Kanonische SMILES |
C1C=C(C=C2C1N(C3=CC=CC=C3[NH2+]2)C4=CC=CC=C4)N.[Cl-] |
Synonyme |
3-amino-10-phenylphenazinium chloride aposafranine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















